molecular formula C10H16N2O2 B3071056 Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1007541-78-7

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Cat. No. B3071056
CAS RN: 1007541-78-7
M. Wt: 196.25 g/mol
InChI Key: ZDUIBNWIABOEKN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 196.25 . It is a liquid at room temperature .


Synthesis Analysis

This compound is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor . The synthesis of this compound and its analogues has been discussed in various studies .


Molecular Structure Analysis

The molecular formula of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is C10H16N2O2 . The InChI code is 1S/C10H16N2O2/c1-4-6-8-7-9 (11-12 (8)3)10 (13)14-5-2/h7H,4-6H2,1-3H3 .


Chemical Reactions Analysis

The pyrazole skeleton in this compound can be formed through a radical addition followed by intramolecular cyclization . This process occurs under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 196.25 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are frequently used. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has been developed as an insecticidal compound .

Coordination Chemistry

Pyrazoles are also utilized in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used due to their ability to form stable complexes with metals .

Antibacterial Applications

Some derivatives of 1H-pyrazole-3-carboxylic acid have been investigated for their antibacterial performances against Staphylococcus aureus, Bacillus cereus, Pseudomonas putida, and Escherichia coli .

Synthesis Techniques

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Green Synthesis

The green synthesis of pyrazoles is an area of active research. This involves the use of environmentally friendly reagents and conditions in the synthesis process .

Anti-viral Activity

While not directly related to Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, it’s worth noting that some related compounds, such as Ethyl 1H-indole-3-carboxylates, have shown anti-viral activity . This suggests potential for further exploration of pyrazole derivatives in antiviral research.

Mechanism of Action

Target of Action

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of various compounds, including Sildenafil , a phosphodiesterase V inhibitor. This suggests that the compound may interact with similar targets, such as phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.

Mode of Action

This can lead to various downstream effects, such as vasodilation and increased blood flow .

Biochemical Pathways

By inhibiting phosphodiesterase enzymes, it could potentially increase the levels of cyclic nucleotides, leading to the activation of protein kinases and the modulation of ion channels .

Pharmacokinetics

Its molecular weight of 19625 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its physical form as a liquid may also influence its absorption and distribution.

Result of Action

If it acts similarly to sildenafil, it may lead to vasodilation and increased blood flow

Action Environment

The action, efficacy, and stability of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate may be influenced by various environmental factors. For instance, the type of solvent can affect the interactions between pyrazole molecules . More polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest and research in this area .

properties

IUPAC Name

ethyl 5-methyl-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUIBNWIABOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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